Methyl 2-(2-fluoroethoxy)acetate

Description

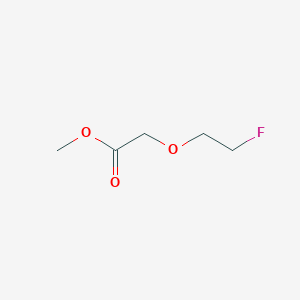

Methyl 2-(2-fluoroethoxy)acetate is a fluorinated ester characterized by a 2-fluoroethoxy substituent attached to the α-carbon of an acetic acid methyl ester. Its structure is CH₃CO-O-CH₂CH₂F, with the fluorine atom positioned on the terminal carbon of the ethoxy chain. Fluorinated compounds like this are often used in pharmaceuticals, agrochemicals, and radiopharmaceuticals due to fluorine’s electronegativity and metabolic stability .

Properties

CAS No. |

149605-54-9 |

|---|---|

Molecular Formula |

C5H9FO3 |

Molecular Weight |

136.12 g/mol |

IUPAC Name |

methyl 2-(2-fluoroethoxy)acetate |

InChI |

InChI=1S/C5H9FO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3 |

InChI Key |

ALVTWDWWXNIMIN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COCCF |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 2-(2-fluoroethoxy)acetate can be achieved through several routes. One common method involves the reaction of methyl chloroacetate with 2-fluoroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the 2-fluoroethoxy group .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Methyl 2-(2-fluoroethoxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Oxidation: The compound can be oxidized to form more complex molecules, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Esterification: The compound can participate in esterification reactions to form new ester derivatives.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-(2-fluoroethoxy)acetate has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound can be used in the development of new drugs and therapeutic agents.

Materials Science: It is used in the synthesis of materials with specific properties, such as polymers and coatings.

Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 2-(2-fluoroethoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of the corresponding carboxylic acid and alcohol. These products can then participate in further biochemical reactions, influencing various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Acetate Esters

(a) Ethyl 2-(2,2,2-Trifluoroethoxy)acetate (CAS: N/A; )

- Molecular Formula : C₆H₉F₃O₃

- Key Differences: The trifluoroethoxy group introduces three fluorine atoms, enhancing electron-withdrawing effects compared to the single fluorine in the 2-fluoroethoxy group.

- Applications : Used in synthetic intermediates for agrochemicals or pharmaceuticals .

(b) Methyl 2-(2-Fluoro-5-methoxyphenyl)acetate (CAS: 1427389-00-1; )

- Molecular Formula : C₁₀H₁₁FO₃

- Key Differences : Incorporates a fluorinated aromatic ring instead of an aliphatic ethoxy chain. The aromatic system enables π-π interactions, influencing crystallization behavior and biological target binding .

(c) Ethyl 2-(4-Fluoro-2-methylphenoxy)acetate (CAS: 1239963-90-6; )

- Molecular Formula : C₁₁H₁₃FO₃

- Key Differences: A phenoxy group with fluorine and methyl substituents provides steric bulk and aromaticity, contrasting with the linear ethoxy chain in the target compound. Such differences affect solubility and metabolic pathways .

Structural and Functional Data Table

Biological Activity

Methyl 2-(2-fluoroethoxy)acetate is a compound of increasing interest in the fields of organic synthesis and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is an ester that contains a fluorinated ethoxy group. The presence of the fluorine atom enhances the compound's reactivity and biological activity compared to similar compounds, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound can be attributed to its interaction with various molecular targets and pathways. It undergoes nucleophilic substitution reactions, where the ester group can be hydrolyzed to yield a carboxylic acid and an alcohol, which may further participate in biochemical reactions influencing various biological processes.

Cytotoxicity and Antiproliferative Effects

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, the compound has been shown to exhibit significant antiproliferative activity against human ovarian carcinoma (1A9) and glioma (LN229) cell lines. In these studies, this compound demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating its effectiveness in disrupting cellular proliferation .

Mechanistic Insights

The mechanism behind its antiproliferative effects appears to involve microtubule disruption, similar to other known anticancer agents. The compound's ability to down-regulate hypoxia-inducible factor 1-alpha (HIF-1α) under hypoxic conditions has also been noted, suggesting a potential pathway through which it exerts its biological effects .

Case Studies

-

Study on Ovarian Carcinoma :

- Objective : To assess the cytotoxic effects of this compound on ovarian carcinoma cells.

- Findings : The compound exhibited significant cytotoxicity with an IC50 value of approximately 25 µM after 72 hours of treatment. This study highlights its potential as a therapeutic agent against ovarian cancer .

-

Research on Glioma Cells :

- Objective : To evaluate the impact of this compound on glioma cell lines.

- Findings : The compound showed promising results in inhibiting glioma cell proliferation, with mechanisms involving apoptosis induction and disruption of microtubule dynamics, indicating its potential role in glioma treatment strategies .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C₇H₉F₁O₃ |

| Molecular Weight | 164.15 g/mol |

| Solubility | Soluble in organic solvents |

| IC50 (Ovarian Carcinoma) | ~25 µM |

| IC50 (Glioma Cells) | ~30 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.